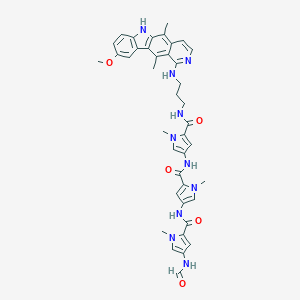

Distel

Description

Properties

CAS No. |

144236-70-4 |

|---|---|

Molecular Formula |

C40H42N10O5 |

Molecular Weight |

742.8 g/mol |

IUPAC Name |

4-formamido-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C40H42N10O5/c1-22-28-10-13-42-37(35(28)23(2)34-29-17-27(55-6)8-9-30(29)47-36(22)34)41-11-7-12-43-38(52)31-15-25(19-49(31)4)45-40(54)33-16-26(20-50(33)5)46-39(53)32-14-24(44-21-51)18-48(32)3/h8-10,13-21,47H,7,11-12H2,1-6H3,(H,41,42)(H,43,52)(H,44,51)(H,45,54)(H,46,53) |

InChI Key |

GQUAIKWWRYLALG-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |

Canonical SMILES |

CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |

Other CAS No. |

144236-70-4 |

Synonyms |

DISTA-ELLIPT distamycin-ellipticine hydbrid Distel distel(1+) N-(5-((3-(1-((5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)amino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide N-(5-((N-(5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-3-aminopropyl)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Phytochemical Profile of Silybum marianum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the phytochemical profile of Silybum marianum (milk thistle), with a focus on its seeds, which are a rich source of bioactive compounds. This document details the quantitative composition of key phytochemicals, provides in-depth experimental protocols for their analysis, and visualizes the complex signaling pathways modulated by these compounds.

Quantitative Phytochemical Profile

The seeds of Silybum marianum are a complex matrix of various phytochemicals. The primary bioactive components are a group of flavonolignans collectively known as silymarin (B1681676). In addition to silymarin, the seeds are a valuable source of fatty acids, sterols, and tocopherols. The following tables summarize the quantitative data for these key compound classes.

Table 1: Fatty Acid Composition of Silybum marianum Seed Oil

| Fatty Acid | Chemical Formula | Percentage (%) | References |

| Linoleic Acid | C18:2 | 29.0 - 60.3 | [1][2] |

| Oleic Acid | C18:1 | 15.5 - 45.6 | [1][2] |

| Palmitic Acid | C16:0 | 7.54 - 12.74 | [3][4] |

| Stearic Acid | C18:0 | 3.24 - 7.0 | [1][4] |

| Arachidic Acid | C20:0 | Present | [5] |

| Behenic Acid | C22:0 | Present | [5] |

| Myristic Acid | C14:0 | 0.32 | [3] |

| Lignoceric Acid | C24:0 | 0.18 | [3] |

| α-Linolenic Acid | C18:3 | Present | [3] |

Table 2: Flavonolignan (Silymarin) Content in Silybum marianum Seeds

| Flavonolignan | Content | References |

| Total Silymarin | 0.54 - 2.91% of dry weight | [6] |

| Silybin (B1146174) A | 12.2% of total phenolics | [7] |

| Silybin B | 17.67% of total phenolics | [7] |

| Isosilybin (B7881680) A | 21.9% of total phenolics | [7] |

| Isosilybin B | 12.8% of total phenolics | [7] |

| Silychristin | 7.9% of total phenolics | [7] |

| Silydianin (B192384) | 7.5% of total phenolics | [7] |

| Taxifolin | 2.5 - 31 mg/g of silymarin |

Table 3: Total Phenolic and Flavonoid Content in Silybum marianum Seeds

| Compound Class | Content | References |

| Total Phenolic Content | 29 - 620 µg/g GAE | [7][8] |

| Total Flavonoid Content | 3.39 - 39.32 µg/g QE | [7][8] |

Table 4: Phytosterol Composition of Silybum marianum Seed Oil

| Phytosterol | Content (mg/Kg of oil) | References |

| Total Phytosterols (B1254722) | 4500 - 4770.2 | [5] |

| β-Sitosterol | 1511.82 - 1861.89 | [5] |

| Campesterol | Present | [5] |

| Stigmasterol | Present | [5] |

| Δ7-Stigmastenol | Present | [9] |

| Δ5-Avenasterol | Present | [9] |

Table 5: Tocopherol (Vitamin E) Content in Silybum marianum Seeds

| Tocopherol Isomer | Content (mg/Kg of dry weight) | References |

| α-Tocopherol | 47.65 - 563.157 | [2][10] |

| γ-Tocopherol | 88.87 | [10] |

| δ-Tocopherol | 163.791 | [10] |

| β-Tocopherol | 1.91 | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantitative analysis of the major phytochemicals in Silybum marianum seeds.

Extraction and Quantification of Silymarin (Flavonolignans) by HPLC

2.1.1. Extraction

-

Defatting: Weigh 5 g of powdered Silybum marianum seeds and extract with petroleum ether in a Soxhlet apparatus for 4-6 hours to remove lipids.

-

Extraction of Flavonolignans: Air-dry the defatted seed material. Extract the dried material with methanol (B129727) in a Soxhlet apparatus for 5-8 hours.

-

Concentration: Evaporate the methanol extract to dryness under reduced pressure at a temperature not exceeding 40°C.

-

Sample Preparation: Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration for HPLC analysis.

2.1.2. HPLC Quantification

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and 1% aqueous acetic acid. A typical gradient could be:

-

0-5 min: 35% Methanol

-

5-25 min: 35-45% Methanol

-

25-60 min: 45% Methanol

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 288 nm.

-

Quantification: Use external standards of silybin A, silybin B, isosilybin A, isosilybin B, silychristin, and silydianin to create calibration curves for quantification.

Analysis of Fatty Acid Composition by GC-MS

2.2.1. Oil Extraction

-

Extract the oil from powdered Silybum marianum seeds using petroleum ether in a Soxhlet apparatus for 6 hours.

-

Remove the solvent using a rotary evaporator at 40°C.

2.2.2. Preparation of Fatty Acid Methyl Esters (FAMEs)

-

To 100 mg of the extracted oil, add 2 mL of 2M methanolic KOH.

-

Heat the mixture at 70°C for 10 minutes.

-

After cooling, add 2 mL of n-hexane and shake vigorously.

-

Allow the layers to separate and collect the upper hexane (B92381) layer containing the FAMEs.

2.2.3. GC-MS Analysis

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A capillary column suitable for FAMEs analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 130°C for 2.5 min.

-

Ramp to 240°C at 5°C/min.

-

-

Mass Spectrometer: Operated in scan mode with a mass range of m/z 40-500.

-

Identification: Identify FAMEs by comparing their mass spectra with a reference library (e.g., NIST).

Analysis of Phytosterols by GC-FID

2.3.1. Saponification and Extraction of Unsaponifiables

-

Saponify 5 g of the seed oil with 50 mL of 2M ethanolic KOH by refluxing for 1 hour.

-

After cooling, add 50 mL of water and extract the unsaponifiable matter three times with 50 mL of diethyl ether.

-

Wash the combined ether extracts with water until neutral, dry over anhydrous sodium sulfate, and evaporate to dryness.

2.3.2. GC-FID Analysis

-

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

Derivatization: Silylate the unsaponifiable residue before injection.

-

Column: A capillary column suitable for sterol analysis (e.g., DB-5).

-

Injector and Detector Temperature: 300°C.

-

Oven Temperature Program: Isothermal at 260°C or a gradient program suitable for sterol separation.

-

Quantification: Use an internal standard (e.g., 5α-cholestane) and external standards of known phytosterols for quantification.

Quantification of Tocopherols by HPLC

2.4.1. Sample Preparation

-

Dissolve a known amount of the seed oil in n-hexane.

-

The solution can be directly injected into the HPLC system.

2.4.2. HPLC Analysis

-

Instrumentation: HPLC with a fluorescence detector.

-

Column: Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 295 nm and emission at 330 nm.

-

Quantification: Use external standards of α-, β-, γ-, and δ-tocopherol to create calibration curves.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the modulation of cellular signaling pathways by Silybum marianum phytochemicals.

Caption: General workflow for the extraction and analysis of phytochemicals from Silybum marianum seeds.

Modulation of NF-κB Signaling Pathway

Silymarin and its components have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is primarily achieved by preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.

Caption: Silymarin inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Activation of the Nrf2 Antioxidant Pathway

Silymarin can activate the Nrf2 pathway, which is a critical cellular defense mechanism against oxidative stress. It is proposed that silymarin disrupts the interaction between Nrf2 and its inhibitor Keap1, leading to Nrf2 translocation to the nucleus and subsequent transcription of antioxidant genes.

Caption: Silymarin activates the Nrf2 pathway by promoting the dissociation of Nrf2 from Keap1.

Induction of Apoptosis

Silibinin, a major component of silymarin, has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Silibinin induces apoptosis via both the extrinsic and intrinsic pathways.

Inhibition of the mTOR Signaling Pathway

Silymarin has been demonstrated to inhibit the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This inhibition can occur through the activation of AMPK.

References

- 1. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway [jcancer.org]

- 5. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 6. mdpi.com [mdpi.com]

- 7. Silymarin inhibits cell cycle progression and mTOR activity in activated human T cells: therapeutic implications for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

A Technical Guide to the Bioactive Compounds in Cirsium arvense Extracts

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the bioactive compounds identified in Cirsium arvense (creeping thistle) extracts, their quantitative analysis, and demonstrated biological activities. It includes detailed experimental protocols for extraction, characterization, and bioassays, along with visualizations of key experimental workflows and biological pathways to support further research and development.

Introduction: The Pharmacological Potential of a Noxious Weed

Cirsium arvense, commonly known as creeping or Canada thistle, is a perennial plant species belonging to the Asteraceae family.[1][2][3] While widely regarded as a noxious agricultural weed, historical and modern research has revealed its significant potential as a source of diverse bioactive compounds with promising pharmacological properties.[4][5][6] Traditionally, various parts of the plant have been used in folk medicine to treat ailments such as ulcers, infections, and inflammatory conditions.[4][5][7]

Phytochemical investigations have confirmed that C. arvense is rich in flavonoids, phenolic acids, terpenoids, and other secondary metabolites.[4][6][8] These compounds are responsible for the plant's demonstrated antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities.[4][5][6][9] This guide aims to consolidate the current scientific knowledge on the bioactive constituents of C. arvense extracts, providing a technical foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Major Bioactive Compounds in Cirsium arvense

Extracts from Cirsium arvense contain a wide array of phytochemicals, with flavonoids and phenolic acids being the most predominant and well-studied classes.[6][8] The specific composition and concentration of these compounds can vary depending on the plant part (roots, leaves, flowers), geographical location, and extraction method used.

Key classes of compounds identified include:

-

Flavonoids: This is a major group of polyphenolic compounds contributing significantly to the plant's bioactivity. Identified flavonoids include Linarin, Luteolin (B72000), Luteolin 7-O-β-D-glucoside, Pectolinarin, Apigenin, Apigenin 7-O-glucoside, Hispidulin, Kaempferol-3-O-β-D-glucopyranoside, and Quercetin-3-O-β-D-glucopyranoside.[4][6][8][10]

-

Phenolic Acids: These compounds are known for their potent antioxidant properties. Key phenolic acids found in C. arvense are Chlorogenic acid, Caffeic acid, Protocatechuic acid, and Neochlorogenic acid.[4][8]

-

Terpenoids and Sterols: Various triterpenoids and sterols have been isolated, including α-amyrin, β-amyrin, Stigmasterol, and γ-sitosterol.[8][11] These compounds are often associated with anti-inflammatory and anticancer activities.

-

Polyacetylenes and Fatty Acids: While less studied, these compounds also contribute to the overall phytochemical profile of the plant.[6] GC-MS analysis of methanolic leaf extracts has identified compounds like 10-octadecanoic acid, methyl ester and hexadecanoic acid, methyl ester as predominant components.[1]

-

Alkaloids: The presence of alkaloids has been reported, contributing to the plant's traditional medicinal uses and overall bioactivity.[4][5][8]

Quantitative Analysis of Bioactive Compounds

Quantitative analysis is crucial for standardizing extracts and correlating chemical composition with biological activity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.

Flavonoid and Phenolic Acid Content

The following tables summarize the quantitative data on the flavonoid and phenolic acid content in various Cirsium arvense extracts as determined by HPLC analysis.

Table 1: Quantitative Analysis of Flavonoids and Phenolic Acids in Cirsium arvense (Scop.) Inflorescences and Leaves.

| Compound | Plant Part | Concentration (mg/g of dry sample) |

| Apigenin 7-glucoside | Inflorescences | 2.53 ± 0.05 |

| Leaves | 1.26 ± 0.15 | |

| Apigenin | Inflorescences | 3.26 ± 0.01 |

| Leaves | Not Reported | |

| Kaempferol 3-rhamnoglucoside | Inflorescences | 25.32 ± 0.70 |

| Leaves | 25.12 ± 0.63 | |

| Chlorogenic acid | Inflorescences | 11.14 ± 0.02 |

| Leaves | 4.43 ± 0.01 |

Data sourced from Kozyra & Skalicka-Woźniak (2014).[12]

Phytoconstituents from GC-MS Analysis

GC-MS analysis is particularly useful for identifying volatile and semi-volatile compounds, such as fatty acids, sterols, and terpenoids.

Table 2: Major Compounds Identified in Methanolic Flower Extract of Cirsium arvense by GC-MS.

| Compound | Retention Time (min) | Peak Area (%) |

| α-Amyrin | 43.12 | 5.24 |

| γ-Sitosterol | 43.76 | 6.09 |

| Stigmasterol | 44.02 | 3.29 |

| β-Amyrin | 44.98 | 6.19 |

| Olean-12-en-3-ol, acetate, (3β)- | 46.57 | 63.87 |

| Lanosta-8,24-dien-3-ol, acetate, (3β)- | 48.02 | 12.12 |

| Carbonic acid, 2-ethylhexyl heptadecyl ester | 49.25 | 3.16 |

Data sourced from Javaid et al. (2017).[11]

Biological Activities and Mechanisms of Action

The rich phytochemical profile of Cirsium arvense translates into a spectrum of biological activities, with antioxidant, anti-inflammatory, and antiproliferative effects being the most prominent.

Antioxidant Activity

C. arvense extracts have demonstrated significant free radical scavenging capabilities. The ethanol (B145695) extract of the aerial parts showed potent activity in DPPH, H₂O₂, superoxide (B77818) anion, and nitric oxide radical scavenging assays, with IC₅₀ values of 118, 142, 110, and 100 μg/ml, respectively.[4][5] This activity is largely attributed to the high content of phenolic acids like chlorogenic acid and flavonoids such as luteolin and apigenin.[6][7]

Anti-inflammatory and Analgesic Activity

Aqueous extracts from the aerial parts of C. arvense have been reported to possess analgesic and anti-inflammatory properties.[6] Flavonoids are known to modulate inflammatory pathways. For instance, luteolin, a key compound in C. arvense, is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Inhibition of NF-κB activation leads to the downregulation of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Caption: Luteolin's inhibition of the NF-κB inflammatory pathway.

Antiproliferative and Anticancer Activity

Various extracts of C. arvense have been evaluated for their potential to inhibit the growth of cancer cells. In vitro studies have shown antiproliferative activity against HeLa (cervical cancer), A431 (skin cancer), and MCF7 (breast cancer) cell lines.[4][5] The root extracts, in particular, displayed high activity against HeLa and C6 (rat brain tumor) cell lines.[9] This cytotoxic activity is linked to the presence of flavonoids, triterpenoids, and sterols which can induce apoptosis and cell cycle arrest in cancer cells.

Detailed Experimental Protocols

This section provides standardized protocols for the extraction, isolation, characterization, and bioactivity assessment of compounds from Cirsium arvense.

General Extraction and Fractionation Workflow

The initial step in phytochemical analysis is the efficient extraction of bioactive compounds from the plant material.

Caption: General workflow for extraction and fractionation.

Protocol for Solvent Extraction

-

Plant Material Preparation: Air-dry the desired plant parts (leaves, flowers, or roots) at room temperature in the shade. Grind the dried material into a fine powder using a mechanical grinder.

-

Extraction: Macerate 100 g of the powdered plant material in 1 L of 80% methanol for 72 hours at room temperature with occasional shaking.[13] Alternatively, use ultrasonication for 30 minutes at 60°C for a more rapid extraction.[13]

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Storage: Store the dried crude extract at 4°C in an airtight, light-protected container until further analysis.

Protocol for HPLC-TOF/MS Analysis

This protocol is for the quantitative analysis of phenolic and flavonoid compounds.[14]

-

Sample Preparation: Dissolve 10 mg of the dried extract in 1 mL of HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Instrument: Agilent HPLC system coupled with a Time-of-Flight (TOF) Mass Spectrometer.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Gradient Program: Start with 5% B, increase to 30% B over 20 minutes, then to 95% B over the next 10 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 320 nm for phenolic acids and flavonoids.[12]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Mass Range: 100-1500 m/z.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 325°C.

-

-

Quantification: Prepare calibration curves for standards (e.g., chlorogenic acid, apigenin, luteolin). Identify and quantify compounds in the extract by comparing retention times and mass spectra with the standards.

Protocol for DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the extracts.[4]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a stock solution of the C. arvense extract in methanol (e.g., 1 mg/mL). Make serial dilutions to obtain a range of concentrations (e.g., 10-500 µg/mL).

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each extract dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Use ascorbic acid or Trolox as a positive control and methanol as a blank.

-

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

IC₅₀ Determination: Plot the scavenging percentage against the extract concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

Cirsium arvense is a plant with a significant, yet underexplored, reservoir of bioactive compounds. The presence of high concentrations of flavonoids and phenolic acids underpins its potent antioxidant, anti-inflammatory, and antiproliferative properties demonstrated in vitro. The data and protocols presented in this guide offer a solid foundation for further research.

Future investigations should focus on:

-

In-depth Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways for the major bioactive compounds.

-

In Vivo Efficacy and Safety: Validating the observed in vitro activities through animal models to assess therapeutic potential and toxicological profiles.[4]

-

Bioactivity-Guided Isolation: Isolating and identifying novel compounds that may be present in smaller quantities but possess high potency.

-

Standardization of Extracts: Developing standardized extracts with consistent phytochemical profiles to ensure reproducibility in research and potential clinical applications.

By systematically exploring the pharmacological potential of Cirsium arvense, this common weed could be transformed into a valuable source for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant pathogens as biocontrol agents of Cirsium arvense – an overestimated approach? [neobiota.pensoft.net]

- 3. COMPOSITAE [compgenomics.ucdavis.edu]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Protocol to characterize target components of Gelsemium using an in-house herb database and high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Properties of Milk Thistle Flavonoids

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Milk thistle (Silybum marianum L.) is a medicinal plant that has been utilized for centuries, primarily for the management of liver and biliary disorders.[1][2] The therapeutic efficacy of milk thistle is attributed to a complex of flavonoid compounds collectively known as silymarin (B1681676), which is extracted from the seeds. Silymarin constitutes 4-6% of the seed's dry weight and is a mixture of flavonolignans and a flavonoid. The principal, and most biologically active, constituents of silymarin include silybin (B1146174) (also known as silibinin), which accounts for 50-70% of the complex, along with silychristin, silydianin, and isosilybin.[2][3]

This technical guide provides an in-depth review of the core pharmacological properties of milk thistle flavonoids. It details their antioxidant, anti-inflammatory, hepatoprotective, and anti-cancer mechanisms, supported by quantitative data, molecular pathway diagrams, and key experimental methodologies. The content is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Pharmacological Properties

The therapeutic potential of milk thistle flavonoids is broad, stemming from their potent antioxidant and anti-inflammatory activities.[4][5] These primary effects underpin their utility in various pathological conditions, from hepatotoxicity to carcinogenesis.

Hepatoprotective Effects

Silymarin is most renowned for its hepatoprotective properties and is widely used as a complementary therapy for liver damage induced by toxins, alcohol, and conditions like non-alcoholic fatty liver disease (NAFLD) and viral hepatitis.[6][7][8] The mechanisms underlying this protection are multifaceted:

-

Membrane Stabilization and Toxin Blockade: Silymarin alters the outer hepatocyte membrane, inhibiting the binding and entry of toxins, such as amatoxin from the death cap mushroom.[9][10]

-

Stimulation of Regeneration: It promotes the regeneration of liver tissue by stimulating the activity of RNA polymerase I, which leads to increased ribosomal protein synthesis.[11][12]

-

Antioxidant Action: By mitigating oxidative stress and preventing lipid peroxidation within the liver, silymarin protects hepatocytes from free radical-induced damage.[9][11]

-

Anti-fibrotic Activity: Silymarin has been shown to reduce liver fibrosis by downregulating the transformation of hepatic stellate cells into myofibroblasts, a key event in the fibrotic process.[3][13]

Antioxidant Activity

The antioxidant capacity of silymarin is a cornerstone of its pharmacological profile.[9][14] It confers protection against oxidative stress through several mechanisms:

-

Direct Radical Scavenging: As phenolic compounds, silymarin constituents can donate electrons to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydrogen peroxide (H₂O₂) and nitric oxide (NO).[6][9][12]

-

Inhibition of ROS-Generating Enzymes: Silybin has been shown to inhibit enzymes like monoamine oxidase (MAO) that are involved in the generation of ROS.[6]

-

Upregulation of Endogenous Antioxidant Defenses: A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][13][15] This leads to the increased transcription of antioxidant response element (ARE)-dependent genes, boosting the synthesis of endogenous antioxidants like glutathione (B108866) (GSH) and enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[6][16]

Anti-inflammatory Effects

Chronic inflammation is a driver of numerous diseases, and silymarin exhibits potent anti-inflammatory activity.[5] The primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][6]

By inhibiting NF-κB activation, silymarin and silybin suppress the transcription of a wide array of pro-inflammatory mediators, including:

-

Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[5][17][18]

-

Enzymes: Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[18]

-

Other Mediators: Prostaglandins and leukotrienes.[3]

This broad-spectrum inhibition of inflammatory pathways contributes to its therapeutic effects in conditions ranging from liver disease to arthritis.[3][19]

Anti-Cancer Properties

Milk thistle flavonoids have demonstrated significant potential in oncology, primarily through chemopreventive and therapeutic effects observed in preclinical models.[2][4][20] Their anti-cancer activity is not due to a single mechanism but rather a coordinated modulation of multiple cellular pathways:

-

Induction of Apoptosis: Silymarin can trigger programmed cell death in various cancer cell lines, a critical mechanism for eliminating malignant cells.[4][6]

-

Cell Cycle Arrest: It can halt the progression of the cell cycle, typically at the G1 or S phase, thereby inhibiting the proliferation of cancer cells.[6][21]

-

Anti-Angiogenesis: The formation of new blood vessels (angiogenesis) is crucial for tumor growth and metastasis. Silymarin has been shown to inhibit this process.[4]

-

Modulation of Signaling Pathways: It interferes with key signaling cascades involved in cancer cell growth and survival, including the MAPK, PI3K/Akt, and mTOR pathways.[4][15]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of the potency and efficacy of milk thistle flavonoids.

Table 1: In Vitro Antioxidant Activity of Silymarin

| Assay Type | Target | Test Compound | Concentration / IC₅₀ / EC₅₀ | Reference |

| H₂O₂ Scavenging | Hydrogen Peroxide | Silymarin (as 62 µM Silybin) | IC₅₀: 38 µM | [6] |

| NO Scavenging | Nitric Oxide | Silymarin (as 62 µM Silybin) | IC₅₀: 266 µM | [6] |

| Lipid Peroxidation | Linoleic Acid Emulsion | Silymarin | 82.7% inhibition at 30 µg/mL | [14] |

| DPPH Radical Scavenging | DPPH Radical | Silymarin | 86.77% inhibition at 300-450 ppm | [3] |

| ABTS Radical Scavenging | ABTS Radical Cation | Silymarin | EC₅₀: 8.62 µg/mL | [14] |

Table 2: In Vivo Pharmacological Dosing

| Model | Condition | Test Compound | Effective Dose | Outcome | Reference |

| Rat | Arsenic-induced Oxidative Stress | Silibinin | 50–75 mg/kg/BW | Preservation of antioxidant defenses | [6] |

| Rat | CCl₄-induced Liver Damage | Silymarin Ethanolic Extract | 100 mg/kg/BW | Significant decline in liver enzymes | [19] |

| Rat | Doxorubicin-induced Cardiotoxicity | Silibinin | 60 mg/kg (oral) | Cardioprotective effect | [17] |

| Human | Type 2 Diabetes | Silymarin | 200 mg, 3x daily (4 months) | Decreased fasting blood sugar and HbA1c | [10] |

Molecular Signaling Pathways (Visualization)

The pharmacological effects of milk thistle flavonoids are mediated by their interaction with critical intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms.

Caption: Silymarin's antioxidant mechanism via activation of the Nrf2 signaling pathway.

Caption: Silymarin's anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Key Experimental Protocols

This section provides an overview of standard methodologies used to evaluate the pharmacological properties of milk thistle flavonoids.

Protocol: DPPH Radical Scavenging Assay

Objective: To determine the in vitro free radical scavenging capacity of a test compound (e.g., Silymarin) by measuring its ability to quench the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (Silymarin) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of dilutions from the stock solution to obtain a range of test concentrations (e.g., 10-500 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution protected from light.

-

A standard antioxidant, such as Ascorbic Acid or Trolox, is prepared in the same manner for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each test compound dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control well, add 100 µL of the solvent instead of the test compound.

-

For the blank well, add 200 µL of the solvent.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve.

-

Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rodents

Objective: To evaluate the in vivo hepatoprotective effect of a test compound (e.g., Silymarin) against chemically-induced acute liver injury.

Methodology:

-

Animal Model and Acclimatization:

-

Use male Wistar rats or BALB/c mice (n=6-8 per group).

-

Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).

-

-

Experimental Groups:

-

Group I (Normal Control): Receives the vehicle (e.g., corn oil) only.

-

Group II (Toxicant Control): Receives CCl₄ (typically 1-2 mL/kg, i.p., diluted in corn oil) to induce liver injury.

-

Group III (Positive Control): Receives a known hepatoprotective agent (e.g., Silymarin at 100 mg/kg, p.o.) for a set period (e.g., 7 days) followed by CCl₄ administration.

-

Group IV (Test Group): Receives the test compound at various doses for the same period, followed by CCl₄ administration.

-

-

Dosing and Induction of Injury:

-

Administer the vehicle, positive control, or test compound orally once daily for the duration of the study (e.g., 7-14 days).

-

On the final day of treatment, administer a single intraperitoneal (i.p.) injection of CCl₄ to Groups II, III, and IV, approximately 1-2 hours after the final oral dose.

-

-

Sample Collection and Analysis:

-

24 hours after CCl₄ administration, euthanize the animals under anesthesia.

-

Collect blood via cardiac puncture for biochemical analysis of liver function markers (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP)).

-

Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination (H&E staining).

-

Homogenize another portion of the liver to measure markers of oxidative stress (e.g., MDA levels, GSH content, SOD and CAT activity).

-

-

Data Analysis:

-

Compare the serum enzyme levels and oxidative stress markers between the groups using statistical analysis (e.g., ANOVA followed by a post-hoc test).

-

Evaluate the histopathological slides for signs of necrosis, inflammation, and fatty changes.

-

This guide will be updated as new research emerges. For inquiries, please contact the authoring department.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. A Guide to Integrative Oncology for Patients [depts.washington.edu]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Milk Thistle (Silybum marianum): Potential Role in Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silymarin and Inflammation: Food for Thoughts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7 Science-Based Benefits of Milk Thistle [healthline.com]

- 9. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fammed.wisc.edu [fammed.wisc.edu]

- 11. Hepatoprotective effect of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Mechanistic Insights into the Pharmacological Significance of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Hepatoprotective Effects of Silybum marianum (Silymarin) and Glycyrrhiza glabra (Glycyrrhizin) in Combination: A Possible Synergy | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A review of therapeutic potentials of milk thistle (Silybum marianum L.) and its main constituent, silymarin, on cancer, and their related patents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mskcc.org [mskcc.org]

A Technical Guide to the Genetic Diversity of Wild Thistle Populations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the genetic diversity within wild thistle populations, focusing on key species such as Canada Thistle (Cirsium arvense) and Milk Thistle (Silybum marianum). It outlines the core methodologies for assessing genetic variation, presents quantitative data from recent studies, and discusses the implications for both ecological research and the development of novel pharmaceuticals.

Introduction: The Significance of Thistle Genetic Diversity

Wild thistles, often perceived as aggressive weeds, represent a rich reservoir of genetic diversity. This variation is crucial for their adaptation to diverse environments and their resilience to control measures. For drug development professionals, understanding the genetic landscape of species like Milk Thistle is paramount, as genetic factors can significantly influence the concentration and composition of medicinally important compounds, such as the silymarin (B1681676) complex.[1][2] This guide synthesizes current knowledge to provide a technical framework for studying and leveraging this diversity.

Methodologies for Assessing Genetic Diversity

The study of plant genetic diversity relies on a suite of molecular tools and techniques. A typical workflow involves DNA extraction, marker amplification, and data analysis. The following sections detail the standard protocols used in thistle population genetics.

2.1.1 DNA Extraction: CTAB Protocol

High-quality genomic DNA is a prerequisite for most molecular analyses. The Cetyltrimethylammonium Bromide (CTAB) method is widely used for plant tissues because it effectively removes polysaccharides and polyphenols that can inhibit downstream enzymatic reactions.[3]

-

Objective: To isolate high-molecular-weight DNA from thistle leaf tissue.

-

Procedure:

-

Tissue Preparation: Freeze 100-200 mg of fresh young leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[4] It is critical that the tissue does not thaw during this process.[4]

-

Lysis: Add 1.5 mL of pre-warmed (60°C) 2x CTAB buffer to the powdered tissue.[4] Vortex thoroughly and incubate at 60°C for 30-45 minutes, with intermittent shaking.[4][5]

-

Purification (Chloroform Extraction): Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate.[4] Mix gently by inversion for 15-20 minutes to form an emulsion. Centrifuge at 12,000-14,000 x g for 15 minutes to separate the phases.[4][5] Carefully transfer the upper aqueous phase to a new tube. Repeat this step until the aqueous phase is clear.[5]

-

Precipitation: Add 0.7 volumes of ice-cold isopropanol (B130326) to the aqueous phase to precipitate the DNA.[5] Incubation at -20°C for at least one hour can increase yield.[4]

-

Pelleting and Washing: Centrifuge at 14,000 x g for 10-15 minutes to pellet the DNA.[5] Decant the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol (B145695) to remove salts.[5]

-

Resuspension: Air-dry the pellet briefly to remove residual ethanol, but do not allow it to dry completely.[5] Resuspend the DNA in 20-100 µL of TE buffer.[5]

-

2.1.2 Molecular Marker Analysis: AFLP and Microsatellites

Amplified Fragment Length Polymorphism (AFLP) and microsatellites (Simple Sequence Repeats, SSRs) are two of the most common marker systems for studying plant population genetics.[6][7]

-

AFLP (Amplified Fragment Length Polymorphism): This technique generates a large number of markers across the genome without prior sequence knowledge.[6][8]

-

DNA Digestion and Ligation: Genomic DNA is digested with two restriction enzymes (e.g., EcoRI and MseI).[8] Double-stranded adapters are then ligated to the ends of the restriction fragments.[8]

-

Pre-selective Amplification: A PCR reaction is performed using primers that are complementary to the adapter sequences, with one additional selective nucleotide at the 3' end.

-

Selective Amplification: A second PCR is performed using the products from the pre-selective amplification as a template. These primers have two or three additional selective nucleotides.[9] One of the primers is typically fluorescently labeled for detection.

-

Fragment Analysis: The amplified fragments are separated and visualized using capillary electrophoresis.[10]

-

-

Microsatellites (SSRs): These are highly polymorphic, codominant markers consisting of tandem repeats of 1-6 base pairs.[11][12]

-

Primer Design: Primers are designed to flank the microsatellite repeat region. This requires prior genomic sequence information.[11]

-

PCR Amplification: PCR is performed using the designed primers to amplify the microsatellite locus from each individual's DNA.[13]

-

Genotyping: The size of the amplified PCR products is determined by capillary electrophoresis. The variation in fragment length corresponds to the number of repeat units, representing different alleles.

-

Genetic data from molecular markers are analyzed using specialized software to quantify diversity and population structure.

-

Software: Common software packages include GENALEX, ARLEQUIN, FSTAT, and STRUCTURE.[14][15]

-

Key Metrics:

-

Percentage of Polymorphic Loci (PPL): The proportion of markers that show variation.

-

Observed Heterozygosity (Ho): The proportion of heterozygous individuals in a population.

-

Expected Heterozygosity (He): The gene diversity, calculated based on allele frequencies under Hardy-Weinberg equilibrium.

-

Fixation Index (Fst): A measure of population differentiation based on genetic variance. Values range from 0 (no differentiation) to 1 (complete differentiation).

-

Gene Flow (Nm): An estimate of the number of migrants per generation.

-

Quantitative Data on Thistle Genetic Diversity

The following tables summarize key genetic diversity metrics from studies on Cirsium arvense and Silybum marianum.

Table 1: Genetic Diversity in Cirsium arvense (Canada Thistle) Populations

| Study Region | Marker Type | No. of Populations | PPL (%) | He (Mean) | Fst (Mean) | Key Finding |

| North America | Microsatellite | 85 | - | 0.183 (Total) | 0.264 | High within-population diversity suggests common sexual reproduction.[16][17] |

| North Dakota, USA | ISSR & SSR | - | - | - | - | Significant variation detected between populations, with most variance found within individuals.[18] |

| Europe | AFLP | 16 | 100 | - | - | All populations were multiclonal and highly diverse, with diversity maintained over time.[19][20] |

Table 2: Genetic Diversity in Silybum marianum (Milk Thistle) Populations

| Study Region | Marker Type | No. of Populations | PPL (%) | He (Mean) | Fst (Mean) | Key Finding |

| Southwest Iran | SCoT | 8 | 84.03 | 0.72 | - | High genetic variation among populations, with 58% of variation occurring within populations.[21][22] |

| Iran | ISSR | 29 | 83.00 | - | - | A high level of genetic variation was assessed among the Iranian accessions.[23] |

| Mediterranean | DArTseq (SNP) | 31 accessions | - | - | - | Study revealed three distinct genetic groups reflecting their geographical origins.[24] |

Visualizing Key Processes and Workflows

Diagrams generated using Graphviz provide clear visual representations of experimental and logical flows in genetic diversity research.

Implications for Research and Drug Development

-

For Researchers: The high degree of within-population diversity found in species like C. arvense highlights the importance of sexual reproduction, even in species with significant clonal spread.[16] This has implications for modeling its invasiveness and developing effective, long-term management strategies. Understanding gene flow can help predict the spread of herbicide resistance.

-

For Drug Development: The genetic variability within S. marianum is directly linked to chemotypic variation, including the concentration and composition of the silymarin complex.[1] Studies have identified unique chemotypes in specific geographic regions that contain elevated levels of the most potent flavonolignans.[1] By characterizing the genetic profiles of high-yielding populations, marker-assisted selection (MAS) can be employed in breeding programs to develop cultivars with consistently high concentrations of desired bioactive compounds, ensuring quality and efficacy for pharmaceutical applications.[25]

References

- 1. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 2. Silymarin and Fatty Acid Profiles of Milk Thistle (Silybum marianum L.) Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zymoresearch.de [zymoresearch.de]

- 4. DNA Extraction for plant samples by CTAB [protocols.io]

- 5. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]

- 6. Towards a Transferable and Cost-Effective Plant AFLP Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microsatellite Amplification in Plants: Optimization Procedure of Major PCR Components | Springer Nature Experiments [experiments.springernature.com]

- 8. sciex.com [sciex.com]

- 9. clarkeresearch.org [clarkeresearch.org]

- 10. sciex.com [sciex.com]

- 11. A Pipeline for the Development of Microsatellite Markers using Next Generation Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. connectsci.au [connectsci.au]

- 13. Microsatellite amplification in plants: optimization procedure of major PCR components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Software [courses.washington.edu]

- 15. researchgate.net [researchgate.net]

- 16. Assessing Genetic Diversity of Canada Thistle (Cirsium arvense) in North America with Microsatellites | Weed Science | Cambridge Core [cambridge.org]

- 17. researchgate.net [researchgate.net]

- 18. Genetic diversity of Canada thistle (Cirsium arvense) in North Dakota | Weed Science | Cambridge Core [cambridge.org]

- 19. journals.uchicago.edu [journals.uchicago.edu]

- 20. ufz.de [ufz.de]

- 21. Molecular insights of genetic variation in milk thistle (Silybum marianum [L.] Gaertn.) populations collected from southwest Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular insights of genetic variation in milk thistle (<i>Silybum marianum</i> [L.] Gaertn.) populations collected from southwest Iran - ProQuest [proquest.com]

- 23. researchgate.net [researchgate.net]

- 24. Genetic diversity of a Silybum marianum (L.) Gaertn. germplasm collection revealed by DNA Diversity Array Technology (DArTseq) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

The Biosynthesis of Silibinin in Silybum marianum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silibinin (B1684548), a flavonolignan and the principal bioactive constituent of silymarin (B1681676) extracted from the seeds of milk thistle (Silybum marianum), is renowned for its hepatoprotective properties. A comprehensive understanding of its biosynthesis is pivotal for enhancing its production through biotechnological approaches and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the silibinin biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the involved metabolic and signaling cascades.

The Core Biosynthetic Pathway of Silibinin

The biosynthesis of silibinin is a specialized branch of the phenylpropanoid pathway, culminating in the oxidative coupling of a flavonoid, taxifolin (B1681242) , and a monolignol, coniferyl alcohol . This intricate process involves a series of enzymatic reactions, with key steps occurring in different tissues of the plant.

The pathway commences with the amino acid L-phenylalanine , which is converted through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate serves as a crucial branch point, leading to the biosynthesis of both taxifolin and coniferyl alcohol.

Taxifolin Biosynthesis: This arm of the pathway proceeds through the flavonoid biosynthesis route. Key enzymes involved include Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), and Flavonoid 3'-Hydroxylase (F3'H). Notably, taxifolin is primarily synthesized in the flowers of Silybum marianum and is subsequently transported to the seed coat, the primary site of silibinin accumulation.

Coniferyl Alcohol Biosynthesis: The monolignol pathway gives rise to coniferyl alcohol. This pathway involves enzymes such as Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL), Cinnamoyl-CoA reductase (CCR), and Cinnamyl alcohol dehydrogenase (CAD).

The Final Oxidative Coupling: The definitive step in silibinin formation is the peroxidase-catalyzed oxidative coupling of taxifolin and coniferyl alcohol. Research has identified ascorbate (B8700270) peroxidase 1 (APX1) as a key enzyme mediating this reaction in the seed coat. This stereospecific coupling results in the formation of two diastereomers, silybin (B1146174) A and silybin B, which collectively constitute silibinin.

Diagram of the Silibinin Biosynthesis Pathway

Quantitative Data

The accumulation of silibinin and its precursors is tissue-specific and varies depending on the developmental stage and environmental conditions. The following tables summarize key quantitative data from studies on Silybum marianum.

Table 1: Concentration of Silibinin and its Precursors in Different Organs of Silybum marianum

| Compound | Root (µg/g DW) | Stem (µg/g DW) | Leaf (µg/g DW) | Flower (µg/g DW) | Seed Coat (µg/g DW) | Embryo (µg/g DW) |

| Silybin | ND | ND | ND | ND | 21,500 ± 1,800 | 1,200 ± 150 |

| Taxifolin | ND | ND | ND | 1,300 ± 210 | 450 ± 60 | 80 ± 12 |

| Coniferyl alcohol | 1.5 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.5 | 4.2 ± 0.6 | 15.8 ± 2.1 | 6.7 ± 0.9 |

| ND: Not Detected. Data is illustrative and compiled from published research. |

Table 2: Peroxidase Activity and Silybin Synthesis Capability in Different Tissues

| Tissue | Peroxidase/Laccase Activity (U/g protein) | Silybin Synthesis Capability (U) |

| Root | 1.2 ± 0.15 | 0.1 ± 0.02 |

| Stem | 0.8 ± 0.1 | 0.05 ± 0.01 |

| Leaf | 1.5 ± 0.2 | 0.12 ± 0.02 |

| Flower | 2.1 ± 0.3 | 0.25 ± 0.04 |

| Seed Coat | 8.5 ± 1.1 | 1.8 ± 0.25 |

| Embryo | 3.2 ± 0.4 | 0.5 ± 0.07 |

| One unit (U) of silybin synthesis capability is defined as the concentration of silybin yield per g protein per minute (g L⁻¹ g⁻¹ min⁻¹).[1] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Silymarin Analysis

This protocol provides a general method for the separation and quantification of silymarin components, including silybin A and B.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Methanol (B129727) or Acetonitrile.

-

-

Gradient Elution: A typical gradient profile starts with a lower concentration of Solvent B, gradually increasing to elute the more hydrophobic compounds. An example gradient is as follows:

-

0-5 min: 30% B

-

5-25 min: 30-60% B

-

25-30 min: 60-80% B

-

30-35 min: 80% B (hold)

-

35-40 min: 80-30% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 288 nm.

-

Sample Preparation: Finely ground plant material is extracted with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection.

-

Quantification: Based on a calibration curve generated using certified standards of silybin A and silybin B.

Diagram of HPLC Analysis Workflow

Ascorbate Peroxidase (APX) Activity Assay

This spectrophotometric assay measures the activity of ascorbate peroxidase, the enzyme family responsible for the final step in silibinin biosynthesis.

-

Principle: The assay is based on monitoring the decrease in absorbance at 290 nm as ascorbate is oxidized by APX in the presence of H₂O₂.

-

Reagents:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

Ascorbate solution (0.5 mM in phosphate buffer)

-

Hydrogen peroxide (H₂O₂) solution (0.1 mM in phosphate buffer)

-

Plant extract containing the enzyme.

-

-

Procedure:

-

Prepare the reaction mixture in a cuvette containing phosphate buffer, ascorbate solution, and the plant extract.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Immediately measure the decrease in absorbance at 290 nm for 1-3 minutes using a spectrophotometer.

-

The rate of ascorbate oxidation is calculated using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).

-

-

Enzyme Unit Definition: One unit of APX activity is defined as the amount of enzyme that oxidizes 1 µmol of ascorbate per minute under the specified assay conditions.

Regulatory Signaling Pathways

The biosynthesis of silibinin is tightly regulated by complex signaling networks in response to developmental cues and environmental stresses. Phytohormones such as Jasmonic Acid (JA) and Abscisic Acid (ABA) are key players in modulating the expression of genes involved in the phenylpropanoid pathway.

Jasmonic Acid (JA) Signaling: JA and its derivatives, such as methyl jasmonate (MeJA), are well-known elicitors of secondary metabolite production. The core JA signaling pathway involves the F-box protein COI1 , which, in the presence of JA-isoleucine, targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. This degradation releases transcription factors, such as those from the MYC and bHLH families, which then activate the expression of biosynthetic genes in the phenylpropanoid pathway.

Abscisic Acid (ABA) Signaling: ABA plays a crucial role in seed development and stress responses. The ABA signaling cascade is initiated by the binding of ABA to PYR/PYL/RCAR receptors. This complex then inhibits Type 2C protein phosphatases (PP2Cs) , leading to the activation of SNF1-related protein kinases (SnRK2s) . Activated SnRK2s phosphorylate and activate downstream transcription factors, including ABF/AREB (ABA-responsive element binding factor/protein)s, which in turn regulate the expression of target genes, including those in the flavonoid biosynthesis pathway. In S. marianum, drought stress, which elevates ABA levels, has been shown to enhance silybinin accumulation, with ERF, C3H, and bHLH transcription factor families being implicated.[2]

Diagram of JA and ABA Signaling Pathways Regulating Silibinin Biosynthesis

Conclusion and Future Perspectives

The elucidation of the silibinin biosynthetic pathway in Silybum marianum has provided a solid foundation for metabolic engineering and synthetic biology approaches aimed at increasing its production. The identification of key enzymes like APX1 and the understanding of regulatory mechanisms involving JA and ABA signaling open new avenues for targeted genetic manipulation. Future research should focus on the precise identification and characterization of the transcription factors that directly regulate the expression of silibinin biosynthetic genes. Furthermore, a deeper understanding of the transport mechanisms of taxifolin from the flowers to the seed coat will be crucial for optimizing the entire production process. By leveraging this knowledge, it will be possible to develop high-yielding Silybum marianum varieties or microbial cell factories for the sustainable and cost-effective production of this valuable pharmaceutical compound.

References

- 1. Ascorbate peroxidase in fruits and modulation of its activity by reactive species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo transcriptome analysis and functional annotation of Silybum Marianum L. under drought stress with a focus on Silymarin synthesis and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptomic Blueprint: Unraveling Thistle's Response to Environmental Stressors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate molecular mechanisms underlying a plant's response to environmental challenges are of paramount importance for both agricultural innovation and the discovery of novel therapeutic compounds. Thistle, a resilient plant known for its medicinal properties, offers a compelling model for studying stress adaptation. This technical guide delves into the transcriptomic analysis of thistle under various stress conditions, providing a comprehensive overview of gene expression changes, key signaling pathways, and detailed experimental protocols. The quantitative data herein is systematically organized to facilitate comparative analysis, while visual diagrams of signaling pathways and experimental workflows offer a clear conceptual framework for understanding the complex biological processes at play.

Quantitative Insights into Thistle's Stress Response

Transcriptomic analysis reveals a dynamic and multifaceted response to stress in thistle, characterized by the differential expression of a multitude of genes. The following tables summarize the quantitative data from studies investigating the effects of drought and heavy metal stress on the thistle transcriptome.

Differentially Expressed Genes (DEGs) under Drought Stress in Silybum marianum

Drought stress elicits a significant reprogramming of gene expression in Milk Thistle (Silybum marianum), impacting pathways related to secondary metabolite biosynthesis and stress signaling.[1][2]

| Stress Condition | Up-regulated Genes | Down-regulated Genes | Key Pathways Affected | Reference |

| Mild Drought (70% Field Capacity) | 123 significant pathways identified | 122 significant pathways identified | Biosynthesis of secondary metabolites, MAPK signaling pathway | [1][2] |

| Severe Drought (40% Field Capacity) | 125 significant pathways identified | 125 significant pathways identified | Oxidation-reduction process, Response to stress | [1][2] |

Differentially Expressed Genes (DEGs) under Heavy Metal Stress in Symphytum officinale

Exposure to heavy metals triggers a distinct transcriptomic response in Symphytum officinale, a member of the borage family, highlighting the plant's mechanisms for detoxification and tolerance.[3]

| Heavy Metal | Up-regulated Genes | Down-regulated Genes | Reference |

| Cadmium (Cd) | 1,247 | 1,963 | [3] |

| Lead (Pb) | 3,752 | 7,197 | [3] |

| Zinc (Zn) | 527 | 722 | [3] |

Experimental Protocols for Transcriptomic Analysis

A robust and reproducible experimental design is fundamental to the success of any transcriptomic study. This section outlines the key methodologies employed in the analysis of thistle under stress conditions.

Plant Material and Stress Treatment

-

Plant Growth: Thistle seeds are typically germinated and grown under controlled greenhouse conditions to ensure uniformity.

-

Stress Application:

-

Drought Stress: Imposed by withholding water or by using a weighted method to achieve different field capacity levels (e.g., 100%, 70%, 40% field capacity).[1][2]

-

Heavy Metal Stress: Administered by supplementing the growth medium with specific concentrations of heavy metal salts (e.g., CdCl₂, Pb(NO₃)₂, ZnSO₄).[3]

-

Salt Stress: Applied by irrigating plants with a saline solution (e.g., 200 mM NaCl).[4]

-

Pathogen Stress: Involves inoculating the plants with a specific pathogen.[5]

-

-

Sample Collection: Leaf and root tissues are harvested at specific time points after stress induction, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction, Library Preparation, and Sequencing

A standardized workflow is crucial for obtaining high-quality RNA-seq data.

RNA-Seq Library Preparation Workflow

Bioinformatics Analysis

The analysis of the vast amount of data generated by RNA-seq requires a robust bioinformatics pipeline.

Bioinformatics Pipeline for RNA-Seq Data

Key Signaling Pathways in Thistle's Stress Response

Transcriptomic data provides valuable insights into the signaling cascades that are activated in response to stress. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central hub for transducing extracellular stimuli into intracellular responses.

MAPK Signaling Pathway

The MAPK cascade is a highly conserved signaling module in plants that plays a crucial role in mediating responses to both biotic and abiotic stresses.[1][2]

Simplified MAPK Signaling Cascade

Under drought stress, for instance, the MAPK signaling pathway is activated, leading to the phosphorylation of downstream transcription factors such as ERF and bHLH.[1][2] These transcription factors then regulate the expression of a suite of stress-responsive genes, including those involved in the biosynthesis of secondary metabolites like silymarin, which has protective functions.[1]

Conclusion and Future Directions

Transcriptomic analysis has proven to be a powerful tool for dissecting the complex molecular responses of thistle to a variety of environmental stressors. The data presented in this guide highlights the significant reprogramming of gene expression that occurs under drought and heavy metal stress, and points to the central role of signaling pathways like the MAPK cascade in orchestrating these adaptive responses.

Future research should aim to:

-

Conduct transcriptomic studies on thistle under a broader range of stress conditions, including salt and pathogen stress, to gain a more holistic understanding of its defense mechanisms.

-

Integrate transcriptomic data with proteomic and metabolomic analyses to create a more complete picture of the molecular changes occurring during stress.

-

Functionally characterize key differentially expressed genes and transcription factors to elucidate their specific roles in stress tolerance.

By continuing to unravel the genetic and molecular basis of stress resilience in thistle, researchers can pave the way for the development of more robust crop varieties and the discovery of novel, plant-derived therapeutic agents.

References

- 1. De novo transcriptome analysis and functional annotation of Silybum Marianum L. under drought stress with a focus on Silymarin synthesis and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptomic and physiological analyses of Symphytum officinale L. in response to multiple heavy metal stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptomic Analysis of Salt-Stress-Responsive Genes in Barley Roots and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome landscape of a bacterial pathogen under plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

Endophytic Fungi of Thistle Species: A Technical Guide to Isolation, Characterization, and Bioactive Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped reservoir of novel bioactive compounds. Thistle species, belonging to the Asteraceae family, are known for their rich chemical diversity and traditional medicinal uses. The endophytic fungal communities associated with these resilient plants are increasingly being recognized as a promising source of unique secondary metabolites with a wide range of pharmacological activities, including antimicrobial, antioxidant, and cytotoxic properties. This technical guide provides a comprehensive overview of the endophytic fungi associated with various thistle species, with a focus on their isolation, identification, and the characterization of their bioactive compounds. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to aid researchers in this exciting field of natural product discovery.

Data Presentation: Diversity and Bioactive Compound Production

The diversity of endophytic fungi isolated from thistle species is considerable, with colonization frequencies varying depending on the host species, tissue type, and environmental conditions. Furthermore, these endophytes are capable of producing a wide array of bioactive secondary metabolites. The following tables summarize key quantitative data from various studies.

Table 1: Diversity and Colonization Frequency of Endophytic Fungi in Thistle Species

| Host Plant Species | Plant Tissue | Total Isolates | Colonization Frequency (%) | Dominant Fungal Genera | Reference |

| Silybum marianum (Milk Thistle) | Leaves, Stems, Roots, Seeds | 41 | Not specified | Alternaria, Diaporthe, Thielavia, Penicillium, Daldinia, Fusarium | [1] |

| Cirsium arvense (Creeping Thistle) | Leaves | Not specified | Increases from ~3.4 (Nov) to 7.5 (Apr) (True Shannon Diversity) | Alternaria, Cladosporium, Epicoccum, Stemphylium, Aureobasidium | |

| Cirsium arvense | Roots | Not specified | Lowest in February | Ceratobasidium, Cladosporium, Trichoderma, Aspergillus | |

| Cirsium kawakamii | Not specified | 1836 | Not specified | Colletotrichum, Fusarium, Phomopsis, Xylaria | [2] |

Table 2: Bioactive Compounds from Thistle-Associated Endophytic Fungi and Their Activities

| Endophytic Fungus | Host Plant | Bioactive Compound(s) | Biological Activity | Reference |

| Aspergillus iizukae | Silybum marianum | Silybin A, Silybin B, Isosilybin A | Antitumor, Anti-inflammatory | [3][4] |

| Fusarium sp. | Silybum marianum | Beauvericin | Cytotoxic, Antimicrobial | [1][5] |

| Alternaria sp. | Silybum marianum | Various secondary metabolites | Cytotoxic | [1] |

| Penicillium sp. | Silybum marianum | Various secondary metabolites | Cytotoxic | [1] |

Table 3: Representative Yields of Bioactive Compounds from Endophytic Fungi (Examples from other Host Plants)

| Endophytic Fungus | Host Plant | Bioactive Compound | Yield | Reference |

| Talaromyces radicus | Catharanthus roseus | Vincristine | 670 µg/L | [6] |

| Talaromyces radicus | Catharanthus roseus | Vinblastine | 70.5 µg/L | [6] |

| Fusarium oxysporum | Edgeworthia chrysantha | Beauvericin | 2.5 mg/L | [7] |

| Metarhizium anisopliae | Taxus chinensis | Taxol | 846.1 µg/L | [8] |

| Cladosporium cladosporioides | Taxus media | Taxol | 800 µg/L | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of endophytic fungi from thistle species.

Isolation of Endophytic Fungi

a. Surface Sterilization of Plant Tissues:

A critical step in isolating endophytic fungi is the effective removal of epiphytic microorganisms from the plant surface. The following protocol is a general guideline and may need to be optimized for different thistle species and tissue types.

-

Leaves and Stems:

-

Wash the plant material thoroughly under running tap water to remove any soil and debris.

-

Cut the tissue into small segments (approximately 0.5 cm x 0.5 cm).

-

Sequentially immerse the segments in:

-

70% ethanol (B145695) for 1 minute.

-

2-2.5% sodium hypochlorite (B82951) solution for 3-5 minutes.

-

70% ethanol for 30 seconds.

-

-

Rinse the segments three times with sterile distilled water.

-

To verify the effectiveness of the surface sterilization, an aliquot of the final rinse water can be plated on a nutrient agar (B569324) medium. No microbial growth should be observed after incubation.

-

-

Roots:

-

Wash roots extensively under running tap water to remove all soil particles.

-

Follow the same sequential immersion protocol as for leaves and stems, potentially with slightly longer immersion times in sodium hypochlorite.

-

-

Seeds:

-

Wash seeds with sterile distilled water containing a few drops of a surfactant (e.g., Tween 20) to aid in the removal of surface contaminants.

-

Immerse the seeds in 75% ethanol for 1 minute.

-

Immerse in a 1-2% sodium hypochlorite solution for 5-10 minutes.

-

Rinse the seeds thoroughly with sterile distilled water (3-5 times).

-

b. Fungal Culture and Isolation:

-

After surface sterilization, blot the plant segments dry on sterile filter paper.

-

Place the segments onto a suitable culture medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), amended with an antibacterial agent (e.g., streptomycin (B1217042) sulfate (B86663) at 50-100 mg/L) to suppress bacterial growth.

-

Seal the Petri dishes with parafilm and incubate at 25 ± 2°C in the dark or with a 12h/12h light/dark cycle.

-

Monitor the plates regularly for fungal growth emerging from the plant segments.

-

Once fungal mycelia are visible, subculture individual fungal colonies onto fresh PDA or MEA plates to obtain pure cultures. This can be done by transferring a small piece of the mycelial margin to the new plate.

Molecular Identification of Fungal Isolates

a. Genomic DNA Extraction:

-

Grow the pure fungal isolate in a liquid medium such as Potato Dextrose Broth (PDB) for 5-7 days at 25°C with shaking.

-

Harvest the mycelia by filtration through a sterile filter paper.

-

Grind the fresh or lyophilized mycelia to a fine powder in liquid nitrogen using a sterile mortar and pestle.

-

Extract the genomic DNA using a suitable DNA extraction kit or a CTAB (cetyltrimethylammonium bromide) based protocol. A general CTAB protocol involves cell lysis with CTAB buffer, followed by chloroform-isoamyl alcohol extraction and isopropanol (B130326) precipitation of the DNA.

b. PCR Amplification and Sequencing of the ITS Region:

-

The Internal Transcribed Spacer (ITS) region of the ribosomal DNA is a commonly used barcode for fungal identification.

-

Amplify the ITS region using universal fungal primers such as ITS1 (5'-TCCGTAGGTGAACCTGCGG-3') and ITS4 (5'-TCCTCCGCTTATTGATATGC-3').

-

A typical PCR reaction mixture (25 µL) includes:

-

5 µL of 5x PCR buffer

-

1 µL of 10 mM dNTPs

-

1 µL of each primer (10 µM)

-

0.25 µL of Taq DNA polymerase

-

1 µL of template DNA (10-50 ng)

-

Nuclease-free water to 25 µL

-

-

PCR cycling conditions are typically:

-

Initial denaturation at 94°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation at 94°C for 30 seconds.

-

Annealing at 55°C for 30 seconds.

-

Extension at 72°C for 1 minute.

-

-

Final extension at 72°C for 10 minutes.

-

-

Visualize the PCR product on a 1.5% agarose (B213101) gel to confirm successful amplification.

-

Purify the PCR product and send it for Sanger sequencing.

-

Identify the fungus by comparing the obtained sequence with sequences in public databases like GenBank using the BLASTn tool.

Bioactivity Assays

a. Antimicrobial Activity Assay (Agar Well/Disk Diffusion Method):

-

Prepare a lawn of the test pathogenic microorganism (bacteria or fungi) on a suitable agar medium (e.g., Nutrient Agar for bacteria, PDA for fungi).

-

For the well diffusion method, create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

For the disk diffusion method, place sterile paper discs (6 mm in diameter) on the agar surface.

-

Add a known concentration of the endophytic fungal extract (dissolved in a suitable solvent) to the wells or impregnate the paper discs with the extract.

-

Use the solvent as a negative control and a standard antibiotic/antifungal as a positive control.

-

Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (clear zone around the well/disc where microbial growth is inhibited) in millimeters.

b. Antioxidant Activity Assay (DPPH Radical Scavenging Assay):

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

-

Prepare different concentrations of the endophytic fungal extract in methanol.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well, followed by the addition of different concentrations of the fungal extract.

-

Use a standard antioxidant like ascorbic acid as a positive control and methanol as a blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

-

The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

c. Cytotoxic Activity Assay (MTT Assay):

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the endophytic fungal extract for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value (the concentration of the extract that inhibits 50% of cell growth) can be calculated.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow for the isolation and molecular identification of endophytic fungi from thistle species.

Caption: Workflow for the screening of bioactive compounds from endophytic fungi.

Conceptual Signaling Pathway